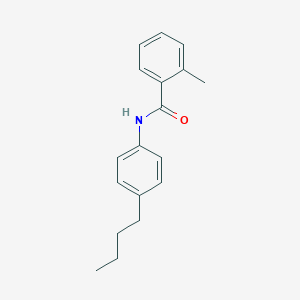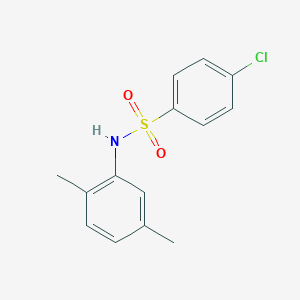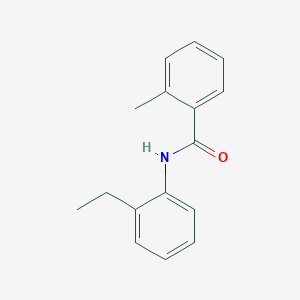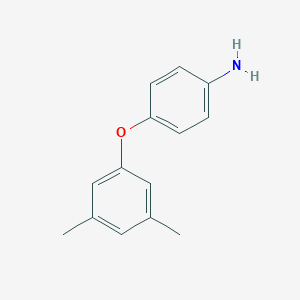
4-(3,5-Dimethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It is commonly used in the manufacture of dyes . The compound is an irritant .
Molecular Structure Analysis
The molecular weight of 4-(3,5-Dimethylphenoxy)aniline is 213.28 g/mol . The structure and composition of the polymers synthesized from aniline derivatives have been confirmed by various spectroscopic techniques .Chemical Reactions Analysis
Anilines are precursors to many industrial chemicals. They are generally regarded as benzene rings that are elaborated to build larger molecules . The presence of a substituent at the aromatic ring of the polymer resulted in a hypsochromic shift of the absorption maxima .Physical And Chemical Properties Analysis
4-(3,5-Dimethylphenoxy)aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .Applications De Recherche Scientifique
Aniline and Its Derivatives in Scientific Research
Aniline and its derivatives play a crucial role in various scientific applications, extending from materials science to organic synthesis. These compounds are foundational in the development of dyes, polymers, pharmaceuticals, and agrochemicals. Aniline itself, as a parent compound, has been commercially important for over 90 years and is integral to the manufacturing of a vast range of products, from dyes for textiles to pharmaceuticals and explosives (Skeen, 1948).
Advances in Organic Synthesis
The synthesis and functionalization of aniline derivatives are pivotal in organic chemistry, offering pathways to a broad spectrum of functional materials. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers from aniline derivatives represents an innovative approach to creating oxygenated fuels, showcasing the versatility of aniline frameworks in developing environmentally friendly fuel alternatives (Baranowski, Bahmanpour, & Kröcher, 2017).
Polymer Science and Engineering
Aniline derivatives are integral to the production of conductive polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for example, have garnered significant attention due to their high electrical conductivity and stability, marking them as promising candidates for applications in electronics and energy storage (Gueye, Carella, Faure-Vincent, Demadrille, & Simonato, 2020).
Environmental Chemistry
Aniline derivatives' environmental impact and remediation strategies are also a significant research area. Studies on the aquatic toxicity of bisphenol A, an aniline derivative, illustrate the complex interactions these compounds can have with aquatic ecosystems and underscore the importance of understanding their environmental behaviors for regulation and mitigation purposes (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQDVYCIYFSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235843 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)aniline | |
CAS RN |
86823-17-8 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
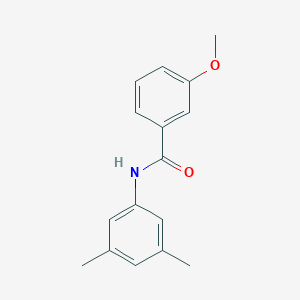
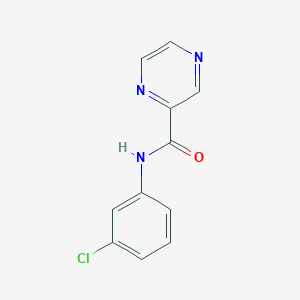
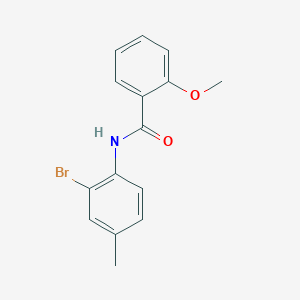
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
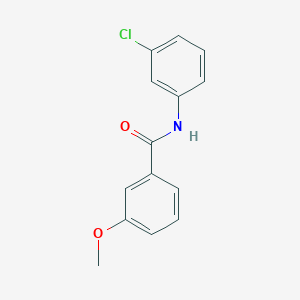
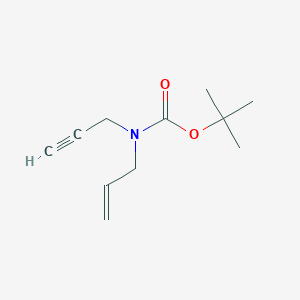
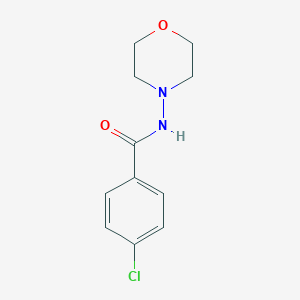
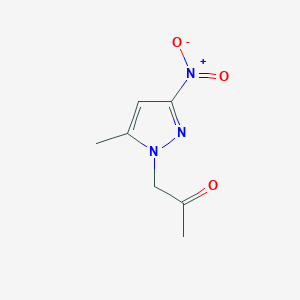
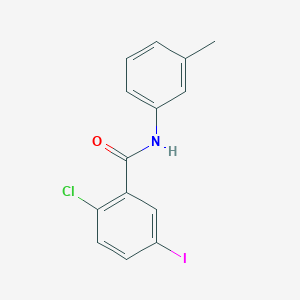
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
